molecular formula C11H11NO3 B3060549 N-propoxyphthalimide CAS No. 51951-26-9

N-propoxyphthalimide

Cat. No. B3060549
CAS RN: 51951-26-9
M. Wt: 205.21 g/mol
InChI Key: WEXGSEQUJOCZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-propoxyphthalimide” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other synonyms such as “2-Propoxyisoindoline-1,3-dione”, “2-propoxyisoindole-1,3-dione”, and "2-propoxy-1H-isoindole-1,3 (2H)-dione" .


Synthesis Analysis

The synthesis of N-alkoxyphthalimide derivatives, including N-propoxyphthalimide, has been described in a study . The study outlines a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones. This methodology is distinguished by catalyst-free conditions, readily available starting materials, wide substrate scope, and operational simplicity .


Molecular Structure Analysis

The molecular weight of N-propoxyphthalimide is 205.21 g/mol . The IUPAC name for this compound is 2-propoxyisoindole-1,3-dione . The InChI and Canonical SMILES for this compound are also provided .


Chemical Reactions Analysis

N-propoxyphthalimide, like other N-alkoxyphthalimide derivatives, can be involved in various organic transformations . N-hydroxypthalimide (NHPI), from which N-propoxyphthalimide is derived, acts as an efficient free radical initiator . It can catalyze different types of bond formation strategies such as C−C, C−O, and C−N .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-propoxyphthalimide include a molecular weight of 205.21 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 46.6 Ų and a Heavy Atom Count of 15 .

Scientific Research Applications

Ocular Pharmacokinetics and Drug Delivery

N-Propoxyphthalimide-related compounds have implications in ocular pharmacokinetics and drug delivery. Research in this area focuses on overcoming the barriers protecting the eye to deliver therapeutic agents effectively. This is crucial in applying advanced biological therapies in ophthalmology, such as gene therapy and surgical transplantations (Urtti, 2006).

Anticancer Applications

Naphthalimide derivatives, related to N-propoxyphthalimide, have been investigated for their potential as anticancer agents. These compounds have shown activity against hypoxic solid tumors and are considered as promising prodrug leads for cancer treatment. Such research is pivotal in developing targeted therapies for cancer (Yin et al., 2007).

Supramolecular Chemistry and Sensor Development

Research on naphthalene diimides, which are structurally similar to N-propoxyphthalimide, extends to supramolecular chemistry and the development of sensors. These applications include molecular switching devices, ion channels, gelators, and catalysis through anion-π interactions. This area is significant for the advancement of artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).

DNA Binding and Fluorescent Cellular Imaging

Functional 1,8-naphthalimide derivatives, which are chemically related to N-propoxyphthalimide, are used in DNA targeting, anticancer applications, and cellular imaging. These derivatives are significant due to their rich photophysical properties, making them ideal for probing biomolecular interactions and visualizing cellular uptake (Banerjee et al., 2013).

Fluorescent Probes in Neurological Studies

Naphthalimide-based probes are utilized in neurological research for detecting specific reactive species near neuronal receptors. These probes, by virtue of their design and sensitivity, serve as valuable tools in studying diseases related to the nervous system (Lee et al., 2018).

Future Directions

N-alkoxyphthalimide derivatives, including N-propoxyphthalimide, are one of the privileged core structural frameworks in the synthesis of pharmaceuticals and functional materials . Therefore, the development of highly efficient methods for the synthesis of N-alkoxyphthalimides has emerged as a research topic . Future research may focus on developing more simple, concise, and efficient synthetic routes .

properties

IUPAC Name

2-propoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXGSEQUJOCZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377668
Record name N-propoxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propoxyphthalimide

CAS RN

51951-26-9
Record name 2-Propoxy-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51951-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-propoxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 212 g. of N-hydroxyphthalimide, 132 g. of triethylamine, 160 g. of 1-bromopropane and 500 ml. of dimethylformamide is stirred overnight. The reaction mixture is poured into 4.5 liters of water and is stirred at ice temperature for 11/2 hours. The solid is removed by filtration, washed with water and dried in vacuo to give N-propoxyphthalimide, m.p. 51°-3° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.5 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The desired product was prepared using the method described in Example 1176A starting with N-hydoxyphthalimide and 1-propanol. m/e (DCI) 223 (MH+NH3+)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propoxyphthalimide
Reactant of Route 2
Reactant of Route 2
N-propoxyphthalimide
Reactant of Route 3
Reactant of Route 3
N-propoxyphthalimide
Reactant of Route 4
Reactant of Route 4
N-propoxyphthalimide
Reactant of Route 5
Reactant of Route 5
N-propoxyphthalimide
Reactant of Route 6
Reactant of Route 6
N-propoxyphthalimide

Citations

For This Compound
2
Citations
MK Hargreaves, JG Pritchard, HR Dave - Chemical Reviews, 1970 - ACS Publications
The chemistry of aliphaticimides has been briefly reviewed up to the year 1936 by Amagat.* 1 Up to that time imides were regarded as derivatives of acids and were not looked upon as …
Number of citations: 381 pubs.acs.org
DK Kim, J Gam, YW Kim, J Lim, HT Kim… - Journal of medicinal …, 1997 - ACS Publications
A series of 1-alkoxy-5-alkyl-6-(arylthio)uracils was synthesized and tested for their ability to inhibit HIV-1 replication. Treatment of 2-alkyl-3,3-bis(methylthio)acryloyl chlorides (5a−e) with …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.